6-O-Methyl-D-galactose

Membrane transport protein Lactose permease Cys148 alkylation

Researchers studying galactoside recognition/transport need a C-6-blocked negative control free of D-galactose contamination. 6-O-Methyl-D-galactose completely eliminates C-6 OH-dependent binding (zero LacY substrate protection at Cys148), enabling unambiguous identification of C-6-independent events in the same assay panel. • Validated negative control with quantitative GLUT SAR reference point: Ki = 87.2 ± 17.9 mM; benchmark against 6-O-pentyl analog (Ki = 4.66 mM, ~19-fold improvement). • Specific substrate for marine bacterial P450 monooxygenases-essential for activity-based metagenomic screening and structural studies of polar substrate recognition. • Indispensable analytical standard for monosaccharide profiling of algal polysaccharides (e.g., porphyran, agarose); ≥98% purity recommended for quantitative GC-MS/HPAEC-PAD. Supplied as ≥95% crystalline solid; long-term storage in cool, dry conditions.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 6779-91-5
Cat. No. B1425657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Methyl-D-galactose
CAS6779-91-5
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOCC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C7H14O6/c1-13-3-5(10)7(12)6(11)4(9)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7-/m0/s1
InChIKeyGFHNQKKLOLZRQE-WNJXEPBRSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-Methyl-D-galactose: Chemical Identity and Sourcing


6-O-Methyl-D-galactose (CAS 6779-91-5, molecular formula C₇H₁₄O₆, MW 194.18 g/mol) is a mono-O-methylated monosaccharide in which the primary C-6 hydroxyl of D-galactose is replaced by a methoxy group . It is a naturally occurring constituent of red algal polysaccharides—particularly agarose and porphyran—where approximately half of the D-galactose units carry the 6-O-methyl ether modification [1]. The compound is also recognized as a component of plant galactomannans and has been identified in the hydroxyproline-rich glycoproteins of Volvox embryos [1]. Commercially, it is supplied as a crystalline solid with typical purity specifications of ≥95%, recommended for long-term storage in cool, dry conditions [2].

1 C-6 hydroxyl-dependent binding studies as a structurally minimal negative control probe
2 Glucose transporter pharmacology: low-affinity C-6 methyl benchmark for SAR studies
3 Marine bacterial P450 demethylase screening and characterization substrate
4 Analytical reference standard for algal polysaccharide compositional profiling

Why 6-O-Methyl-D-galactose Cannot Be Substituted


The methylation of the C-6 hydroxyl group in 6-O-methyl-D-galactose is not a conservative substitution. In the Escherichia coli lactose permease (LacY) binding site, the C-6 OH of D-galactose functions as an essential hydrogen-bond donor; its conversion to a methoxy group (OCH₃) completely abolishes substrate protection at the binding-site cysteine (Cys148), demonstrating that C-6 methylation is functionally equivalent to deoxygenation at this recognition interface [1]. Similarly, in the mammalian glucose transport system, 6-O-methyl-D-galactose exhibits a Ki of 87.2 ± 17.9 mM—dramatically lower affinity than D-galactose and D-glucose—whereas the 6-O-pentyl analog restores high affinity (Ki = 4.66 ± 0.23 mM), indicating that the steric and hydrophobic properties at C-6 are tightly constrained and non-interchangeable [2]. Positional isomers (2-O-methyl-, 3-O-methyl-, 4-O-methyl-D-galactose) retain the free C-6 OH and therefore preserve hydrogen-bonding capacity at this position, making them functionally distinct from the 6-O-methylated compound. These data establish that 6-O-methyl-D-galactose occupies a unique physicochemical and biological recognition space that cannot be approximated by any other single modification of the galactose scaffold.

Target Compound
6-O-Methyl-D-galactose — C-6 OH replaced by OCH₃; no H-bond donor capacity at C-6
Potential Substitute
D-Galactose — free C-6 OH acts as essential H-bond donor; binding/transport profiles differ fundamentally
Target Compound
6-O-Methyl-D-galactose — methylation at C-6 eliminates LacY binding, reduces GLUT affinity to Ki ~87 mM
Potential Substitute
2-O-, 3-O-, or 4-O-Methyl-D-galactose — retain free C-6 OH; distinct recognition and affinity profiles; not interchangeable
Target Compound
6-O-Methyl-D-galactose — enters erythrocytes via glucose transporter; transport inhibited by D-glucose
Potential Substitute
6-O-Pentyl-D-galactose — passive diffusion route; bypasses glucose transporter; mechanistic mismatch for transport studies

Quantitative Differentiation Evidence


Lactose Permease Binding Requirement for the C-6 Hydroxyl

In the Escherichia coli lactose permease (LacY) system, D-galactose protects Cys148 from N-[¹⁴C]ethylmaleimide alkylation with an apparent affinity of approximately 30 mM. By contrast, 6-O-methyl-D-galactose affords no detectable substrate protection whatsoever, placing it in the same non-binding category as D-fucose (6-deoxy-D-galactose), 6-deoxy-6-fluoro-D-galactose, L-arabinose, and D-galacturonic acid [1]. This result demonstrates that the C-6 OH group of D-galactose is an essential H-bond donor in the LacY binding site, and its methylation completely eliminates productive binding. Notably, methyl α- and β-D-galactopyranosides (methylation at C-1, not C-6) bind more strongly than D-galactose itself, with 60-fold lower apparent Kd values, confirming that the loss of binding upon 6-O-methylation is a position-specific effect [1].

C-6 OH Requirement
Head-to-head
6-O-Methyl-D-galactose: no substrate protection of LacY Cys148. D-Galactose: apparent affinity ~30 mM
Distinguishes C-6 OH-dependent vs. independent galactoside recognition
C-6 methylation functionally equivalent to deoxygenation in this binding site
Membrane transport protein Lactose permease Cys148 alkylation Substrate protection assay

Adipocyte Glucose Transporter Affinity and C-6 Alkyl Chain Effects

In a systematic study of the insulin-sensitive glucose transport system in rat adipocytes, 6-O-methyl-D-galactose exhibited a Ki of 87.2 ± 17.9 mM for inhibition of D-allose uptake, reflecting very low affinity compared with the native substrates D-galactose and D-glucose and indicating steric constraints around the C-6 position [1]. Critically, elongation of the C-6 alkyl chain to pentyl (6-O-pentyl-D-galactose) restored high-affinity binding with a Ki of 4.66 ± 0.23 mM—an approximately 19-fold improvement—suggesting the presence of a hydrophobic binding pocket near C-6 that is poorly engaged by the methyl group alone [1]. For context, 3-O-methyl-D-glucose (methylation at C-3, not C-6) showed a Ki of 5.14 ± 0.32 mM in the same assay, underscoring that the dramatic affinity loss is specific to C-6 modification and not a general consequence of sugar O-methylation [1].

GLUT Affinity Benchmark
Head-to-head
Ki = 87.2 ± 17.9 mM (rat adipocyte, D-allose uptake inhibition)
Low-affinity C-6 methyl reference for SAR; 6-O-pentyl restores affinity (Ki 4.66 mM)
Affinity loss is specific to C-6 methylation, not general O-methylation
Glucose transporter Competitive inhibition Adipocyte Structure-activity relationship

Erythrocyte Membrane Transport Route Divergence

In the human erythrocyte sugar-transport system, 6-O-methyl-D-galactose penetrates the membrane via the glucose-transport system (its entry is inhibited by D-glucose), whereas the longer-chain homologs—6-O-propyl-, 6-O-pentyl-, and 6-O-benzyl-D-galactose—penetrate by a slower, D-glucose-insensitive route at rates proportional to their olive oil/water partition coefficients [1]. This represents a mechanistic bifurcation within a single homologous series: the methyl analog is recognized as a substrate by the glucose transporter, while the propyl, pentyl, and benzyl analogs bypass the transporter entirely and enter via passive diffusion through the lipid bilayer [1]. Furthermore, 6-O-methyl-D-galactose, like other C-4 and C-6 derivatives, protects against fluorodinitrobenzene (FDNB) inactivation of the transporter, whereas C-1, C-2, and C-3 modified sugars enhance FDNB inactivation, indicating that the transport protein distinguishes between C-6 and other positions during conformational cycling [1].

Transport Route Divergence
Head-to-head
Methyl analog: glucose-transporter-mediated entry. Propyl/pentyl/benzyl analogs: passive diffusion
Mechanistic bifurcation within a single homologous series at C-6 chain length
Human erythrocyte system; FDNB protection confirms transporter conformational cycling
Erythrocyte sugar transport Membrane permeability Glucose transporter (GLUT1) Partition coefficient

Cytochrome P450 Demethylase Substrate Specificity

Marine bacterial cytochrome P450 monooxygenases have been discovered that catalyze the oxidative demethylation of 6-O-methyl-D-galactose to yield D-galactose and formaldehyde [1]. These enzymes are reported to be highly specific for 6-O-methyl-D-galactose and do not accept typical P450 substrates, representing a newly recognized functional class within the carbohydrate-active enzyme (CAZyme) repertoire [REFS-1, REFS-2]. Protein crystallography was employed to elucidate the molecular determinants of this substrate specificity [2]. The biological context is that sugar O-methylation serves as a protective shield in algal polysaccharides (agarose, porphyran) against microbial hydrolytic enzymes, and the P450 demethylases have evolved specifically to overcome this barrier [1]. This contrasts with the broader substrate acceptance of canonical fungal and bacterial P450s, which typically hydroxylate hydrophobic compounds.

P450 Demethylase Specificity
Class-level
Accepts 6-O-methyl-D-galactose; rejects conventional P450 substrates
Defining substrate for novel marine bacterial P450 enzyme class
Quantitative kinetic data not publicly available; enzyme specificity context
Cytochrome P450 Oxidative demethylation Carbohydrate-active enzyme Marine glycobiology

Natural Polysaccharide Compositional Profiling in Red Algae

Across red algal species, 6-O-methyl-D-galactose consistently predominates over its positional isomers as the major O-methylgalactose constituent. In the sulfated polysaccharide from Gracilaria birdiae, 6-O-methylgalactose constitutes 9.2 mol% of total sugars, while 3-O- and 4-O-methylgalactose together account for only 0.33 mol%—a ratio of approximately 28:1 [1]. In porphyran from Porphyra (nori), 6-O-methyl ether groups are distributed randomly on approximately half of the D-galactose units, making it a stoichiometrically significant structural feature [2]. By contrast, in carrageenans from Iridaea undulosa, 3-O-methylgalactose (4.6%) is slightly more abundant than 6-O-methylgalactose (3.2%), demonstrating species-specific variation in methylation patterns [3]. This compositional data establishes 6-O-methyl-D-galactose as the quantitatively dominant O-methylgalactose isomer in the majority of characterized red algal polysaccharides.

Polysaccharide Isomer Abundance
Cross-study comparable
9.2 mol% (G. birdiae) vs. 0.33 mol% other O-methyl isomers; ~50% of D-galactose units in porphyran
Dominant O-methylgalactose isomer in most red algal polysaccharides
Quantitative standard required for accurate GC-MS/HPLC calibration
Algal polysaccharide Porphyran Carrageenan Monosaccharide composition

Research and Industrial Application Scenarios


Negative Control Probe for C-6 Hydroxyl-Dependent Binding Studies

In any experimental system where D-galactose binding or transport is mediated by recognition of the C-6 hydroxyl group as an H-bond donor, 6-O-methyl-D-galactose serves as a structurally minimal C-6-blocked negative control. The lactose permease (LacY) data demonstrate that 6-O-methylation completely eliminates binding (no detectable substrate protection), while C-1 methylation enhances binding 60-fold [1]. This enables researchers to distinguish C-6 OH-dependent from C-6 OH-independent galactoside recognition events in a single assay panel. For procurement, the compound should be specified at ≥95% purity to avoid contamination with free D-galactose, which would confound negative control interpretation.

Low-Affinity C-6 Benchmark for Glucose Transporter Pharmacology

The quantitative Ki value of 87.2 ± 17.9 mM for 6-O-methyl-D-galactose in the rat adipocyte glucose transport system [2] establishes it as a reproducible low-affinity reference point for structure-activity relationship (SAR) studies targeting the GLUT external binding site. Researchers synthesizing or screening novel C-6-modified galactose analogs can benchmark their compounds against this value to determine whether their modification improves or further reduces affinity relative to the methyl baseline. The dramatic affinity restoration with 6-O-pentyl (Ki = 4.66 mM, ~19-fold improvement) provides a positive control within the same chemical series [2].

Defined Substrate for Marine Bacterial P450 Demethylase Discovery

The discovery that marine bacterial cytochrome P450 monooxygenases specifically catalyze oxidative demethylation of 6-O-methyl-D-galactose—and reject conventional P450 substrates [1]—positions this compound as an essential reagent for functional metagenomics and enzyme discovery programs targeting algal polysaccharide degradation pathways. Procurement of high-purity 6-O-methyl-D-galactose enables activity-based screening of marine metagenomic libraries, kinetic characterization of novel P450s, and co-crystallization studies to elucidate the structural basis of polar substrate recognition by P450 enzymes [2]. The compound should be sourced free of D-galactose contamination that could interfere with demethylase activity assays.

Analytical Reference Standard for Algal Polysaccharide Composition

Given that 6-O-methyl-D-galactose is the quantitatively dominant O-methylgalactose isomer in most characterized red algal polysaccharides—constituting 9.2 mol% in Gracilaria birdiae vs. 0.33 mol% for combined 3-O- and 4-O-methyl isomers [1], and present on ~50% of D-galactose residues in porphyran [2]—its procurement as a pure analytical standard is indispensable for accurate monosaccharide compositional profiling. Analytical laboratories quantifying algal polysaccharide hydrolysates by GC-MS, HPAEC-PAD, or HPLC require authentic 6-O-methyl-D-galactose for retention time/index matching and calibration curve construction. Purity specifications of ≥98% are recommended for quantitative analytical applications.

Application
Selection Property
Validation Focus
C-6 OH-dependent binding negative control
C-6 methylation specificity
C-6 dependence assay confirmation
GLUT transporter SAR benchmark
Reproducible low-affinity Ki
Comparative affinity ranking with C-6 analogs
Marine P450 demethylase discovery
Substrate specificity for enzyme screening
Demethylase activity assay validation
Algal polysaccharide compositional analysis
Isomer purity and retention time identity
Chromatographic calibration and quantification
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